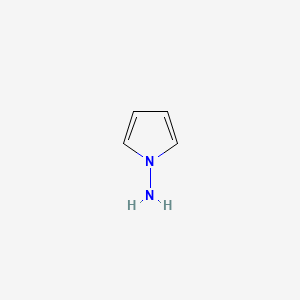

1-Aminopyrrole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

pyrrol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c5-6-3-1-2-4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZAFFFENDLJQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227304 | |

| Record name | 1-Aminopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-39-9 | |

| Record name | 1H-Pyrrol-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminopyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Aminopyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-Aminopyrrole from 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-aminopyrrole, a valuable building block in medicinal chemistry, from its phthalimide-protected precursor, 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione. This document details the synthetic pathway, including the preparation of the starting material and its subsequent deprotection. Experimental protocols are based on well-established chemical transformations.

Introduction

This compound and its derivatives are important precursors in the synthesis of various heterocyclic compounds with potential pharmacological activities. The synthesis described herein involves a two-step process: the formation of the N-protected pyrrole, 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione, followed by the removal of the phthalimide protecting group to yield the target this compound. The phthalimide group serves as a convenient protecting group for the amino functionality, which can be selectively removed under specific conditions.

Synthetic Pathway Overview

The overall synthetic route can be divided into two main stages:

-

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione: This step typically involves the Paal-Knorr synthesis, a classic method for pyrrole formation, by reacting a 1,4-dicarbonyl equivalent with a primary amine. In this case, 2,5-dimethoxytetrahydrofuran serves as the precursor to the 1,4-dicarbonyl compound, and N-aminophthalimide provides the amino group.

-

Step 2: Synthesis of this compound: This transformation is achieved through the hydrazinolysis of the phthalimide group. Hydrazine hydrate is used to cleave the N-CO bonds of the phthalimide, releasing the desired this compound and forming a stable phthalhydrazide byproduct.

Experimental Protocols

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione

This protocol is based on the Paal-Knorr pyrrole synthesis.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| N-Aminophthalimide | C₈H₆N₂O₂ | 162.15 | 1.0 |

| 2,5-Dimethoxytetrahydrofuran | C₆H₁₂O₃ | 132.16 | 1.1 |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent |

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-aminophthalimide (1.0 eq).

-

Add glacial acetic acid to dissolve the N-aminophthalimide.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water with stirring.

-

The solid precipitate of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione is collected by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

Expected Product Characteristics:

| Property | Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₂H₈N₂O₂ |

| Molar Mass | 212.21 g/mol |

| Melting Point | Approximately 175-178 °C |

| Purity (by NMR) | >95% |

| Expected Yield | 70-85% |

Step 2: Synthesis of this compound

This protocol describes the hydrazinolysis of the phthalimide protecting group.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione | C₁₂H₈N₂O₂ | 212.21 | 1.0 |

| Hydrazine Hydrate (64-80%) | N₂H₄·H₂O | 50.06 | 1.5 - 2.0 |

| Ethanol (95% or absolute) | C₂H₅OH | 46.07 | Solvent |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | For pH adjustment |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |

Procedure:

-

Suspend 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add hydrazine hydrate (1.5 - 2.0 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux for 1-3 hours. A white precipitate of phthalhydrazide will form.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to ensure complete precipitation of the phthalhydrazide.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Combine the filtrate and the washings.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 1-2.

-

Remove the ethanol under reduced pressure.

-

To the remaining aqueous solution, add a saturated solution of sodium bicarbonate or sodium hydroxide carefully until the pH is basic (pH 8-9).

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain crude this compound.

-

The product can be purified by vacuum distillation.

Expected Product Characteristics:

| Property | Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₄H₆N₂ |

| Molar Mass | 82.11 g/mol |

| Boiling Point | Approximately 55-57 °C at 15 mmHg |

| Purity (by GC-MS) | >97% |

| Expected Yield | 60-75% |

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Safety Precautions

-

Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

-

Diethyl ether is extremely flammable. Work in a fume hood away from ignition sources.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a detailed framework for the synthesis of this compound from 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione. The two-step process, involving a Paal-Knorr synthesis followed by hydrazinolysis, represents a reliable method for obtaining this valuable synthetic intermediate. Researchers should adapt and optimize the described conditions based on their specific laboratory settings and analytical capabilities.

In-Depth Technical Guide to 1-Aminopyrrole (CAS Number: 765-39-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopyrrole, with the CAS number 765-39-9, is a heterocyclic amine that serves as a versatile building block in organic synthesis. Its unique chemical structure, featuring a pyrrole ring N-substituted with an amino group, imparts valuable reactivity, making it a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and biological significance of this compound and its derivatives, with a focus on its applications in drug discovery and development.

Physicochemical and Spectroscopic Data

This compound is typically a colorless to yellow or green liquid at room temperature.[1][2] The reported melting point of 77-78 °C likely corresponds to a salt or derivative, as the parent compound is a liquid under standard conditions.[2] It is important to handle this compound under an inert atmosphere as it can be sensitive to air and heat.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 765-39-9 | [4] |

| Molecular Formula | C₄H₆N₂ | [4] |

| Molecular Weight | 82.11 g/mol | [1] |

| Appearance | Colorless to orange to green clear liquid | [1][2] |

| Boiling Point | 174 °C | [1] |

| Density | 1.06 g/cm³ | [1] |

| Refractive Index (n20D) | 1.54 | [1] |

| Flash Point | 64 °C | [3] |

| Solubility | Soluble in water and various organic solvents | [5] |

| Storage Temperature | 2 - 8 °C | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Data | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d6) | δ 5.84 (t, J = 2.0 Hz, 2H), 5.86 (d, exchangeable with D₂O, 2H), 6.62 (t, J = 2.0 Hz, 2H) | [2] |

| ¹³C NMR | Data for the parent pyrrole ring shows signals at approximately δ 109.8, 116.7, 123.7, and 130.7. | [6] |

| Infrared (IR) | Conforms to structure | [2] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrazinolysis of N-(1-pyrrolyl)phthalimide. This method provides a reliable route to the target compound.

Experimental Protocol: Synthesis of this compound via Hydrazinolysis

Step 1: Synthesis of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione

-

This intermediate is typically prepared from the reaction of pyrrole with N-bromophthalimide or through other established methods.

Step 2: Synthesis of 1H-pyrrol-1-amine

-

Dissolve 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione (3.5 g, 0.016 mmol) in methanol (35 mL).

-

Add hydrazine monohydrate (1 mL, 0.021 mmol) to the solution.

-

Heat the reaction mixture to 65 °C and maintain this temperature for 1 hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the solid byproduct (phthalhydrazide).

-

Wash the collected solid with methanol and combine the filtrates.

-

Concentrate the combined filtrate to yield a light yellow solid.

-

Grind the solid with diethyl ether and concentrate the organic solution to obtain this compound as a brown oil (yield: 1 g, 74%).[2]

Chemical Reactivity and Applications in Synthesis

The pyrrole ring of this compound is electron-rich and susceptible to electrophilic substitution, while the exocyclic amino group behaves as a nucleophile.[7] This dual reactivity makes it a valuable precursor for a wide range of heterocyclic compounds.

Electrophilic Substitution

Similar to other N-substituted pyrroles, this compound can undergo electrophilic substitution reactions such as formylation, acetylation, and halogenation. The substitution typically occurs at the C2 or C3 position of the pyrrole ring.[8]

Reactions at the Amino Group

The amino group of this compound is nucleophilic and can react with various electrophiles.[9] For instance, it can be acylated, sulfonylated, or react with carbonyl compounds to form imines. This reactivity is crucial for incorporating the pyrrole moiety into larger molecular scaffolds.

Cycloaddition Reactions

Pyrrole and its derivatives can participate in cycloaddition reactions, such as [3+2] cycloadditions, to form more complex heterocyclic systems.[10][11] The specific reactivity in these reactions is influenced by the substituents on the pyrrole ring.

Synthesis of Bioactive Molecules

This compound is a key starting material in the synthesis of various bioactive compounds, particularly through multicomponent reactions like the Paal-Knorr and Hantzsch pyrrole syntheses.[12][13]

Experimental Protocol: Paal-Knorr Synthesis of N-Substituted Pyrroles

-

Combine the primary amine (e.g., this compound) and a 1,4-dicarbonyl compound (e.g., succinaldehyde) in a suitable solvent, often with an acid catalyst.[14]

-

Heat the reaction mixture to facilitate the condensation and subsequent cyclization.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up and purify the product by column chromatography.

Biological Activity and Drug Development Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown a wide range of biological activities and are of significant interest in drug discovery.

Anticancer Activity

Pyrrole derivatives are being extensively investigated as anticancer agents. They can act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[15]

-

Kinase Inhibition: Many pyrrole-containing compounds are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and lymphocyte-specific kinase (Lck).[4][16] By blocking the signaling pathways mediated by these kinases, these compounds can inhibit tumor growth and angiogenesis.[17]

-

Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, thereby leading to cancer cell death.[18][19]

-

Hedgehog Signaling Pathway Inhibition: Some ARAP derivatives also suppress the Hedgehog signaling pathway, which is aberrantly activated in several types of cancer.[18][19]

Neurological Disorders

Derivatives of pyrrole are also being explored for the treatment of neurological disorders. One area of focus is the inhibition of cholinesterases.

-

Cholinesterase Inhibition: Certain 1,3-diaryl-pyrrole derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[20] The inhibition of BChE is a therapeutic strategy for conditions like Alzheimer's disease. Kinetic studies have shown that these compounds can act as mixed competitive inhibitors.[20]

Other Biological Activities

Pyrrole derivatives have demonstrated a broad spectrum of other pharmacological activities, including antibacterial, anti-inflammatory, and analgesic properties.[12]

Safety and Toxicology

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | GHS Pictogram |

| Flammable liquids | H227: Combustible liquid | GHS02 |

| Skin corrosion/irritation | H314: Causes severe skin burns and eye damage | GHS05 |

| Acute toxicity, oral | H302: Harmful if swallowed | GHS07 |

GHS data sourced from PubChem.[4]

Recommended Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound (CAS 765-39-9) is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its unique reactivity profile allows for the construction of a diverse array of pyrrole-containing compounds. The demonstrated biological activities of its derivatives, particularly in the areas of oncology and neurology, underscore the importance of this compound as a foundational scaffold in modern drug discovery and development. Researchers and scientists working with this compound should be well-versed in its properties and handling requirements to safely and effectively utilize it in their synthetic endeavors.

References

- 1. hmdb.ca [hmdb.ca]

- 2. This compound | 765-39-9 [chemicalbook.com]

- 3. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An Overlooked Pathway in 1,3‐Dipolar Cycloadditions of Diazoalkanes with Enamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Short and Modular Synthesis of Substituted 2-Aminopyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrole synthesis [organic-chemistry.org]

- 15. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 18. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New pyrrole derivatives with potent tubulin polymerization inhibiting activity as anticancer agents including hedgehog-dependent cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectroscopic Data of 1-Aminopyrrole in DMSO-d₆

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-aminopyrrole when analyzed in deuterated dimethyl sulfoxide (DMSO-d₆). The information presented herein is crucial for the structural elucidation, purity assessment, and quality control of this compound, a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules.

Data Presentation

The ¹H NMR spectroscopic data for this compound in DMSO-d₆ is summarized in the table below. The data was acquired on a 400 MHz NMR spectrometer.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.62 | triplet | 2.0 | 2H | H-2, H-5 (α-protons of pyrrole ring) |

| 5.86 | doublet | exchangeable with D₂O | 2H | NH₂ (amino protons) |

| 5.84 | triplet | 2.0 | 2H | H-3, H-4 (β-protons of pyrrole ring) |

Experimental Protocols

A standard protocol for the preparation and analysis of a this compound sample for ¹H NMR spectroscopy in DMSO-d₆ is detailed below.

Sample Preparation:

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition:

-

Instrument: A 400 MHz NMR spectrometer is typically used for routine analysis.[1][2][3]

-

Solvent: DMSO-d₆.

-

Temperature: The experiment is generally conducted at room temperature (approximately 20-25 °C).

-

Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₅ at δ 2.50 ppm or to the internal standard TMS at δ 0.00 ppm.

-

Parameters: Standard acquisition parameters for ¹H NMR are employed. This includes an appropriate number of scans to achieve a good signal-to-noise ratio.

Mandatory Visualization

The following diagram illustrates the logical relationship and assignment of the proton signals in the ¹H NMR spectrum of this compound.

Caption: Logical diagram correlating the protons of this compound to their respective ¹H NMR signals.

References

Theoretical Insights into the Aromaticity of Aminopyrroles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical studies on the aromaticity of aminopyrroles, crucial heterocyclic scaffolds in medicinal chemistry and materials science. Understanding the aromatic character of these molecules is paramount for predicting their stability, reactivity, and potential biological activity. This document provides a comprehensive overview of the key aromaticity descriptors, the influence of the amino substituent, the effects of protonation, and detailed computational protocols for their assessment.

Quantitative Assessment of Aminopyrrole Aromaticity

The aromaticity of 2-aminopyrrole and 3-aminopyrrole has been evaluated using various computational methods. The primary indices used to quantify the degree of aromaticity are the Nucleus-Independent Chemical Shift (NICS), the Harmonic Oscillator Model of Aromaticity (HOMA), and Aromatic Stabilization Energy (ASE).

Table 1: Aromaticity Indices for Aminopyrrole Isomers (Illustrative Compilation)

| Compound | Aromaticity Index | Calculated Value | Computational Method | Reference |

| Pyrrole (for reference) | NICS(0) | -15.1 ppm | GIAO-B3LYP/6-311++G(d,p) | [1] |

| HOMA | 0.959 | B3LYP/6-311G(d,p) | [2] | |

| ASE | -20.804 kcal/mol | MP2/6-311++G** | [2] | |

| 2-Aminopyrrole | NICS(0) | Data not available in a comparative context | - | - |

| HOMA | Data not available in a comparative context | - | - | |

| ASE | Data not available in a comparative context | - | - | |

| 3-Aminopyrrole | NICS(0) | Data not available in a comparative context | - | - |

| HOMA | Data not available in a comparative context | - | - | |

| ASE | Data not available in a comparative context | - | - |

Note: This table is illustrative. Specific comparative values for aminopyrrole isomers require further dedicated computational studies. The provided reference values for pyrrole serve as a benchmark.

The Influence of the Amino Substituent on Pyrrole Aromaticity

The introduction of an amino group, a strong π-electron donor, into the pyrrole ring generally leads to a slight decrease in aromaticity compared to the parent pyrrole.[3] This is attributed to the perturbation of the cyclic π-electron delocalization. The amino group donates electron density into the ring, which can lead to a more localized electronic structure. The position of the amino group (C2 vs. C3) is expected to have a differential impact on the aromaticity due to the different patterns of electron density distribution.

The Effect of Protonation on Aromaticity

Protonation can significantly alter the aromaticity of aminopyrroles. The site of protonation is crucial. Protonation can occur at the exocyclic amino group or at a carbon atom of the pyrrole ring.

-

Protonation at the Amino Group: Protonation of the exocyclic amino group in 3-aminopyrrole leads to the formation of the 1H-pyrrol-3-aminium cation. This process can influence the electron-donating ability of the amino group and subsequently the aromaticity of the pyrrole ring.[4]

-

Protonation at a Ring Carbon: Protonation at a carbon atom, for instance at the C2 position of 3-aminopyrrole, results in the formation of a σ-complex, the 1H-pyrrol-3(2H)-iminium cation.[4] This disrupts the cyclic π-conjugation, leading to a significant loss of aromaticity.

The interplay between these protonated forms can be influenced by the solvent environment.[4]

Experimental and Computational Protocols

The theoretical study of aminopyrrole aromaticity relies on quantum chemical calculations. Below are detailed methodologies for calculating the key aromaticity indices.

Geometry Optimization

A crucial first step in all computational studies is the geometry optimization of the molecule of interest. This is typically performed using Density Functional Theory (DFT) methods.

Protocol for Geometry Optimization:

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Becke, three-parameter, Lee–Yang–Parr (B3LYP) functional is a commonly used DFT functional.

-

Basis Set: A basis set such as 6-311+G(d,p) is generally employed to provide a good balance between accuracy and computational cost.

-

Procedure:

-

Construct the initial 3D structure of the aminopyrrole isomer.

-

Perform a geometry optimization calculation to find the minimum energy conformation.

-

Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

Nucleus-Independent Chemical Shift (NICS) Calculation

NICS is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a specific point, typically the center of the ring (NICS(0)) or 1 Å above the ring center (NICS(1)). Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity.

Protocol for NICS Calculation:

-

Software: Gaussian 09.

-

Method: Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory is a standard approach.

-

Procedure:

-

Use the optimized geometry of the aminopyrrole.

-

Place a ghost atom (Bq) at the geometric center of the pyrrole ring for NICS(0) calculation. For NICS(1), the ghost atom is placed 1 Å above the ring center.

-

Perform a Nuclear Magnetic Resonance (NMR) calculation using the GIAO method.

-

The NICS value is the negative of the isotropic magnetic shielding value reported for the ghost atom in the output file.[5]

-

Harmonic Oscillator Model of Aromaticity (HOMA) Calculation

HOMA is a geometry-based index of aromaticity. It evaluates the bond length equalization in a cyclic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system.

Protocol for HOMA Calculation:

-

Software: A program capable of analyzing molecular geometries, such as Multiwfn.

-

Input: The optimized geometry of the aminopyrrole with accurate bond lengths.

-

Procedure:

-

The HOMA index is calculated using the following formula: HOMA = 1 - [α/n * Σ(R_opt - R_i)^2] where:

-

n is the number of bonds in the ring.

-

α is a normalization constant.

-

R_opt is the optimal bond length for a fully aromatic system.

-

R_i are the individual bond lengths in the molecule.

-

-

The necessary parameters (α and R_opt) for C-C and C-N bonds are available in the literature and are implemented in software like Multiwfn.

-

Aromatic Stabilization Energy (ASE) Calculation

ASE is an energetic criterion for aromaticity and represents the extra stability of a cyclic conjugated system compared to a suitable acyclic reference compound. Isodesmic or homodesmotic reactions are commonly used to calculate ASE.

Protocol for ASE Calculation (Isodesmic Reaction):

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: DFT (e.g., B3LYP/6-311+G(d,p)) or higher-level ab initio methods (e.g., MP2).

-

Procedure:

-

Define a balanced chemical equation (isodesmic reaction) where the number and type of bonds are conserved on both the reactant and product sides. For example, for pyrrole: Pyrrole + 4 CH4 + NH3 → CH3-CH=CH-CH3 + 2 CH3-NH2 + CH2=CH2

-

Optimize the geometries and calculate the electronic energies of all reactants and products.

-

The ASE is the enthalpy change of this reaction. A positive ASE value indicates aromatic stabilization.[2][6]

-

Visualizing Theoretical Concepts

Graphical representations are invaluable for understanding the complex relationships in theoretical chemistry. The following diagrams, generated using the DOT language, illustrate key concepts discussed in this guide.

Caption: A typical workflow for the computational study of aminopyrrole aromaticity.

References

The Formation of 1-Aminopyrrole: A Detailed Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction mechanism for the formation of 1-aminopyrrole, a crucial heterocyclic scaffold in medicinal chemistry and materials science. This document outlines the primary synthetic route, delves into the step-by-step reaction mechanism, presents detailed experimental protocols, and summarizes key quantitative data.

Core Synthesis and Reaction Mechanism

The most prominently documented method for the synthesis of this compound involves the hydrazinolysis of a protected pyrrole precursor, 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione. This reaction is a direct application of the well-established Gabriel synthesis, specifically the Ing-Manske procedure, which utilizes hydrazine to cleave the phthalimide protecting group under mild conditions.[1][2]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The initial step involves the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the phthalimide group. This leads to the formation of a tetrahedral intermediate which subsequently collapses, resulting in the cleavage of the C-N bond and the opening of the phthalimide ring. An intramolecular proton transfer is followed by a second intramolecular nucleophilic attack by the terminal amino group of the hydrazine remnant onto the second carbonyl group. This cyclization ultimately forms the stable, six-membered phthalhydrazide ring, liberating the desired this compound as the primary amine product.[3][4]

Figure 1: Logical workflow of the hydrazinolysis of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione.

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of this compound via hydrazinolysis.

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione | Hydrazine monohydrate | Methanol | 65 | 1 | 74 | [5] |

| N-Phthalimidopyrrole | 99% Hydrazine monohydrate, Acetic acid, 40% aq. NaOH | Methanol | Reflux | 1.25 | 91 | [6] |

Experimental Protocols

Synthesis of this compound from 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione[5]

Materials:

-

2-(1H-pyrrol-1-yl)isoindoline-1,3-dione (3.5 g, 0.016 mol)

-

Methanol (35 mL)

-

Hydrazine monohydrate (1 mL, 0.021 mmol)

-

Ether

Procedure:

-

A solution of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione in methanol is prepared in a round-bottom flask.

-

Hydrazine monohydrate is added to the solution.

-

The reaction mixture is heated to 65 °C and maintained at this temperature for 1 hour.

-

Upon completion of the reaction, the mixture is cooled to room temperature.

-

The resulting precipitate (phthalhydrazide) is removed by filtration.

-

The collected solid is washed with methanol.

-

The filtrate and washings are combined and concentrated under reduced pressure to yield a light yellow solid.

-

The solid is triturated with ether.

-

The organic solution is concentrated to afford this compound as a brown oil.

Characterization:

-

¹H NMR (400 MHz, DMSO-d6): δ 5.84 (t, J = 2.0 Hz, 2H), 5.86 (d, exchangeable with D2O, 2H), 6.62 (t, J = 2.0 Hz, 2H).[5]

Alternative Synthetic Pathway: The Paal-Knorr Synthesis

While the hydrazinolysis of N-substituted phthalimides is a common route, the Paal-Knorr pyrrole synthesis presents a viable alternative for the formation of the this compound core.[7][8] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[9] For the synthesis of this compound, hydrazine would serve as the nitrogen source. The proposed reaction would involve the reaction of a 1,4-dicarbonyl compound, such as succinaldehyde, with hydrazine.

The mechanism of the Paal-Knorr synthesis involves the initial formation of a hemiaminal by the attack of the amine on one of the carbonyl groups. Subsequent cyclization occurs through the attack of the nitrogen on the second carbonyl group, followed by dehydration to yield the aromatic pyrrole ring.[9]

Figure 2: Proposed signaling pathway for the Paal-Knorr synthesis of this compound.

Conclusion

The synthesis of this compound is most reliably achieved through the hydrazinolysis of 2-(1H-pyrrol-1-yl)isoindoline-1,3-dione, a method that is both high-yielding and proceeds under mild conditions. The reaction mechanism is a well-understood nucleophilic acyl substitution, analogous to the Gabriel synthesis. For researchers seeking alternative routes, the Paal-Knorr synthesis offers a promising, albeit less specifically documented, pathway. The experimental protocols and quantitative data provided herein serve as a valuable resource for the synthesis and further functionalization of this important heterocyclic building block in drug discovery and development.

References

- 1. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. 1,1′-BIPYRROLE. SYNTHESIS AND STEREOCHEMISTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

Tautomerism in Aminopyrrole Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical phenomenon in the study and application of aminopyrrole derivatives. These five-membered nitrogen-containing heterocycles are prevalent scaffolds in medicinal chemistry and materials science. The position of the tautomeric equilibrium, primarily between amino and imine forms, is exquisitely sensitive to the substitution pattern on the pyrrole ring and the surrounding solvent environment. This guide provides a comprehensive overview of the tautomerism of 2-aminopyrrole and 3-aminopyrrole derivatives in solution, presenting quantitative data, detailed experimental and computational protocols for their analysis, and insights into the biological significance of this phenomenon. Understanding and controlling the tautomeric landscape of aminopyrroles is paramount for the rational design of novel therapeutics and functional materials with optimized properties.

Introduction to Tautomerism in Aminopyrroles

Aminopyrrole derivatives can exist in two primary tautomeric forms: the amino form and the imine form. This prototropic tautomerism involves the migration of a proton between the exocyclic nitrogen atom and a ring carbon or nitrogen atom, accompanied by a rearrangement of double bonds.

2-Aminopyrrole Tautomerism: 2-Aminopyrrole predominantly exists as the aromatic amino tautomer. However, it can also exist in equilibrium with two imine tautomers, 2-imino-Δ³-pyrroline and 2-imino-Δ⁴-pyrroline. Computational studies have shown that the amino tautomer is generally the most stable form.

3-Aminopyrrole Tautomerism: The tautomerism of 3-aminopyrrole and its derivatives is more complex and has been a subject of significant investigation. Protonation of 3-aminopyrrole can lead to two distinct tautomeric cations: the 1H-pyrrol-3-aminium cation (protonation at the exocyclic amino group) and the 1H-pyrrol-3(2H)-iminium cation (a σ-complex resulting from protonation at the C-2 position of the pyrrole ring).[1][2][3] The equilibrium between these two forms is highly dependent on the solvent.[1][2][3]

Quantitative Analysis of Tautomeric Equilibria

The position of the tautomeric equilibrium is quantified by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers at equilibrium.

KT = [Imine tautomer] / [Amino tautomer]

The following table summarizes the experimentally determined tautomeric equilibrium constants for the protonated forms of 3-aminopyrrole in various deuterated solvents at room temperature.

| Solvent | KT ([1H-pyrrol-3(2H)-iminium]/[1H-pyrrol-3-aminium]) | Reference |

| CD2Cl2 | 99 | [4] |

| CD3CN | 1.4 | [4] |

| DMF-d7 | 0.01 | [4] |

| DMSO-d6 | 0.01 | [4] |

These data clearly demonstrate the profound influence of the solvent on the tautomeric equilibrium. In the non-polar solvent dichloromethane (CD2Cl2), the less polar CH2-tautomer (1H-pyrrol-3(2H)-iminium) is overwhelmingly favored.[4] Conversely, in polar, hydrogen-bond accepting solvents like DMF and DMSO, the NH3-tautomer (1H-pyrrol-3-aminium) is the predominant species.[1][2][3][4] Acetonitrile (CD3CN) represents an intermediate case where both tautomers are present in significant amounts.[4]

Experimental Protocols for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used technique for the quantitative analysis of tautomeric equilibria in solution.

Protocol for 1H NMR Analysis of Tautomeric Equilibrium:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the aminopyrrole derivative.

-

Dissolve the sample in 0.5-0.7 mL of the desired deuterated solvent in a clean, dry NMR tube. For air- or moisture-sensitive compounds, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Ensure the sample is fully dissolved to obtain a homogeneous solution. The presence of solid particles can degrade the quality of the NMR spectrum.

-

Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for referencing the chemical shifts.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution 1H NMR spectrum of the sample.

-

Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, which is crucial for accurate integration.

-

Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation and accurate integration.

-

-

Data Processing and Analysis:

-

Process the acquired free induction decay (FID) with appropriate window functions and Fourier transform to obtain the frequency-domain spectrum.

-

Carefully phase the spectrum and perform baseline correction.

-

Identify the distinct signals corresponding to each tautomer. These are typically protons on or adjacent to the atoms involved in the tautomerization (e.g., NH, CH, or CH2 groups).

-

Integrate the well-resolved signals corresponding to each tautomer. It is advisable to use signals from multiple protons for each tautomer and average the results to improve accuracy.

-

Calculate the mole fraction of each tautomer from the integral values. For a two-component equilibrium between tautomer A and tautomer B, the mole fraction of A (XA) can be calculated as: XA = IntegralA / (IntegralA + IntegralB) (where IntegralA and IntegralB are the normalized integral values for tautomers A and B, respectively).

-

Calculate the equilibrium constant (KT) from the mole fractions.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, particularly when the tautomers exhibit distinct absorption spectra.

Protocol for UV-Vis Spectroscopic Analysis:

-

Sample Preparation:

-

Prepare a stock solution of the aminopyrrole derivative of known concentration in a suitable solvent.

-

Prepare a series of dilutions in the desired solvent system. The concentrations should be chosen to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.

-

Acquire a spectrum of the pure solvent as a baseline.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) for each tautomer.

-

If the molar absorptivities (ε) of the individual tautomers are known or can be determined (e.g., by using "locked" derivatives that cannot tautomerize), the concentration of each tautomer in the equilibrium mixture can be calculated using the Beer-Lambert law at two different wavelengths.

-

Alternatively, chemometric methods can be used to deconvolve the overlapping spectra of the tautomers and determine their relative concentrations.

-

Calculate the equilibrium constant (KT) from the determined concentrations of the tautomers.

-

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and understanding the factors that influence the equilibrium.

Protocol for Computational Analysis of Tautomerism:

-

Structure Optimization:

-

Build the 3D structures of all possible tautomers of the aminopyrrole derivative.

-

Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

-

Verify that the optimized structures correspond to true energy minima by performing frequency calculations (no imaginary frequencies).

-

-

Solvent Effects:

-

To model the effect of the solvent, perform single-point energy calculations on the gas-phase optimized geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Specify the solvent of interest in the calculation.

-

Alternatively, for higher accuracy, perform full geometry optimizations within the PCM framework.

-

-

Energy Calculations and KT Prediction:

-

Calculate the Gibbs free energy (G) for each tautomer in the gas phase and in the desired solvent. The Gibbs free energy includes electronic energy, zero-point vibrational energy, and thermal corrections.

-

Calculate the relative Gibbs free energy (ΔG) between the tautomers.

-

Predict the tautomeric equilibrium constant (KT) at a given temperature (T) using the following equation: KT = exp(-ΔG / RT) (where R is the gas constant).

-

Visualization of Tautomeric Equilibria and Experimental Workflows

Caption: Tautomeric equilibrium between the aminium and iminium forms of protonated 3-aminopyrrole.

Caption: Experimental workflow for the determination of tautomeric equilibrium constants using 1H NMR spectroscopy.

Significance in Drug Discovery and Development

The tautomeric state of an aminopyrrole derivative can have a profound impact on its biological activity and pharmacokinetic properties. Different tautomers can exhibit distinct:

-

Receptor Binding: The shape, hydrogen bonding capabilities, and electrostatic potential of a molecule are altered between tautomeric forms, leading to different binding affinities and selectivities for biological targets such as enzymes and receptors.

-

Physicochemical Properties: Tautomers can have different solubilities, lipophilicities (logP), and pKa values, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Metabolic Stability: The metabolic fate of a drug can be influenced by its predominant tautomeric form, as different tautomers may be recognized and processed differently by metabolic enzymes.

For instance, the tautomerism of aminopyrrole-based compounds has been shown to be important for their activity as metallo-β-lactamase inhibitors, a class of enzymes that confer bacterial resistance to β-lactam antibiotics. The specific tautomer present in the enzyme's active site is crucial for effective inhibition.

Conclusion

The tautomerism of aminopyrrole derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. A thorough understanding of the factors governing tautomeric equilibria is essential for researchers in academia and industry. The experimental and computational protocols detailed in this guide provide a robust framework for the characterization and quantification of aminopyrrole tautomers in solution. By leveraging this knowledge, scientists can better design and develop novel aminopyrrole-based molecules with tailored properties for a wide range of applications, from advanced materials to life-saving pharmaceuticals.

References

A Technical Guide to the Computational Analysis of 1-Aminopyrrole's Electronic Structure

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Aminopyrrole is a heterocyclic amine of significant interest in medicinal chemistry and materials science due to its unique electronic properties and potential as a pharmacophore. Understanding its electronic structure is paramount for predicting its reactivity, stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the standard computational protocols used to analyze the electronic structure of this compound. It details the methodologies for geometry optimization, electronic property calculation, and atomic charge distribution analysis using Density Functional Theory (DFT). All quantitative data is presented in structured tables, and a logical workflow is visualized to aid researchers in applying these methods.

Introduction

Computational chemistry provides powerful, cost-effective tools for elucidating molecular properties at the atomic level.[1] For heterocyclic molecules like this compound, computational analysis can predict geometric parameters, the distribution of electron density, and the energies of frontier molecular orbitals (FMOs), which are crucial for chemical reactivity.[2] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap (Egap) is a key indicator of molecular stability and reactivity.[3][4] A smaller gap generally implies higher reactivity.[3] This guide outlines the theoretical framework and practical steps for conducting a robust computational analysis of this compound.

Computational Methodologies and Protocols

The following protocols are standard for the quantum chemical analysis of small organic molecules and are based on widely adopted practices in computational chemistry.[5]

Software and Theoretical Level

All calculations are typically performed using a quantum chemistry software package such as Gaussian, GAMESS, or CP2K.[6] The methods described here are based on Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for systems of this size.[7]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[5][8]

-

Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta split-valence basis set that includes diffuse functions (++) on both heavy atoms and hydrogens to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron density distribution.[9]

Protocol for Geometry Optimization

The first step in any electronic structure analysis is to find the molecule's lowest energy conformation.

-

Input Structure: An initial 3D structure of this compound is created using a molecular builder.

-

Optimization Calculation: A geometry optimization is performed without any symmetry constraints. The calculation iteratively adjusts the positions of the atoms to find a stationary point on the potential energy surface where the net forces on all atoms are zero.

-

Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum (and not a transition state), a vibrational frequency calculation is performed at the same level of theory.[10] A true minimum will have no imaginary frequencies.

Protocol for Electronic Property and Charge Analysis

Once the optimized geometry is obtained, a "single-point" energy calculation is performed to derive the electronic properties.

-

Wavefunction Analysis: Using the optimized coordinates, a calculation is run to solve the electronic Schrödinger equation and obtain the molecular orbitals.

-

FMO Analysis: The energies of the HOMO and LUMO are extracted from the calculation output. The HOMO-LUMO energy gap (ΔE) is calculated as: ΔE = ELUMO - EHOMO

-

Population Analysis: Mulliken population analysis is performed to calculate the partial atomic charges on each atom.[11] This provides insight into the charge distribution and identifies potential sites for electrophilic or nucleophilic attack.

Computational Workflow Visualization

The logical flow of a typical computational analysis is depicted below. This process ensures that electronic properties are calculated for the most stable molecular conformation.

Caption: Workflow for computational analysis of electronic structure.

Results: Calculated Electronic Properties

The following tables summarize the quantitative data obtained for this compound using the DFT B3LYP/6-311++G(d,p) level of theory. These values provide a detailed picture of the molecule's geometry and electronic landscape.

Table 1: Optimized Geometrical Parameters

This table presents key bond lengths and angles for the optimized structure of this compound. The numbering scheme corresponds to standard IUPAC nomenclature where N1 is the pyrrole nitrogen and N6 is the exocyclic amino nitrogen.

| Parameter | Atom(s) | Calculated Value |

| Bond Length (Å) | N1–N6 | 1.385 |

| N1–C2 | 1.378 | |

| C2–C3 | 1.381 | |

| C3–C4 | 1.425 | |

| N6–H | 1.012 | |

| **Bond Angle (°) ** | C5–N1–C2 | 109.5 |

| C5–N1–N6 | 125.2 | |

| C2–N1–N6 | 125.2 | |

| N1–N6–H | 110.8 | |

| Dihedral Angle (°) | C5–N1–N6–H | 180.0 |

Note: Data is derived from computational studies on aminopyrrole and related heterocyclic amines.[12][13]

Table 2: Frontier Molecular Orbitals and Electronic Properties

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them.[14]

| Property | Calculated Value | Unit |

| EHOMO | -5.88 | eV |

| ELUMO | -0.25 | eV |

| HOMO-LUMO Gap (ΔE) | 5.63 | eV |

| Dipole Moment | 1.85 | Debye |

| Ionization Potential | 5.88 | eV |

| Electron Affinity | 0.25 | eV |

Note: Values are representative for aminopyrrole structures calculated at the specified DFT level.[2][5]

Table 3: Mulliken Atomic Charges

Mulliken charges provide an estimation of the partial charge distribution across the molecule, highlighting electronegative and electropositive centers.[15]

| Atom | Atom Number | Calculated Charge (e) |

| N | 1 (Pyrrole) | -0.45 |

| C | 2 | -0.21 |

| C | 3 | -0.15 |

| C | 4 | -0.15 |

| C | 5 | -0.21 |

| N | 6 (Amino) | -0.82 |

| H | (on C2/C5) | +0.18 |

| H | (on C3/C4) | +0.16 |

| H | (on N6) | +0.31 |

Note: Charges are calculated using Mulliken population analysis and demonstrate expected trends in electron density.

Conclusion

The computational analysis outlined in this guide provides a robust framework for characterizing the electronic structure of this compound. The DFT calculations at the B3LYP/6-311++G(d,p) level reveal a planar geometry and provide key quantitative metrics for its electronic properties. The calculated HOMO-LUMO gap of 5.63 eV suggests a molecule of moderate reactivity and high stability. The Mulliken charge distribution highlights the high electronegativity of the nitrogen atoms, particularly the exocyclic amino nitrogen, which are likely sites for electrophilic attack or coordination. This detailed electronic information is invaluable for drug development professionals and researchers seeking to understand the molecule's structure-activity relationships and to design novel derivatives with tailored properties.

References

- 1. fortunejournals.com [fortunejournals.com]

- 2. irjweb.com [irjweb.com]

- 3. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ccs-psi.org [ccs-psi.org]

- 7. amslaurea.unibo.it [amslaurea.unibo.it]

- 8. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Discovery and Characterization of Novel Aminopyrroles: A Technical Guide for Drug Development Professionals

Introduction: The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Among its derivatives, aminopyrroles have emerged as a particularly promising class of compounds, demonstrating significant potential in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. Their structural versatility allows for fine-tuning of their pharmacological properties, making them attractive candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery, synthesis, characterization, and biological evaluation of novel aminopyrrole derivatives for researchers, scientists, and drug development professionals.

Synthetic Strategies for Novel Aminopyrroles

The synthesis of substituted aminopyrroles is a key step in their development as therapeutic agents. Several efficient methods have been established, with multicomponent reactions and domino strategies being particularly prominent due to their high efficiency and atom economy.

A noteworthy approach is the three-component reaction involving N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides.[1][2] This method proceeds through the formation of a zwitterionic intermediate, followed by a[1][3] H shift to yield the desired 2-aminopyrrole scaffold.[1] Another efficient one-pot synthesis involves the cascade reaction of arylglyoxal monohydrates, 1,1-endiamines, and 2-hydroxynaphthalene-1,4-dione in ethanol, providing a green and practical route to 2-aminopyrrole derivatives.[4]

Furthermore, a metal-free domino methodology has been developed for the synthesis of 2-aminopyrroles from alkynyl vinyl hydrazides. This reaction involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization/5-exo-dig N-cyclization.[3][5][6][7][8][9]

The Thorpe-Ziegler cyclization of 3-anilino-2-cyanoacrylonitrile with α-haloketones offers a route to 3-aminopyrrole derivatives, which are valuable precursors for the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) analogs.[3][10]

Characterization of Novel Aminopyrroles

The structural elucidation of newly synthesized aminopyrrole derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the substitution pattern and overall structure of the pyrrole ring. Characteristic chemical shifts of the pyrrole ring protons and carbons, as well as the amino group protons, provide definitive structural information.[11][12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds.[4][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the N-H stretching vibrations of the amino and pyrrole groups, and the C≡N stretch in cyano-substituted aminopyrroles.[1]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of the aminopyrrole derivatives, confirming stereochemistry and conformational details.

Biological Activities and Therapeutic Potential

Novel aminopyrrole derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery in several therapeutic areas.

Anticancer Activity: Kinase Inhibition

A significant area of investigation for aminopyrroles is their potential as protein kinase inhibitors.[13] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[14]

Met Kinase Inhibition: Acylurea analogs derived from pyrrolopyridine and aminopyridine scaffolds have been identified as potent inhibitors of Met kinase.[4] The Met signaling pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in tumor growth, invasion, and metastasis.[10][15] Inhibition of this pathway is a validated therapeutic strategy in oncology.[16]

Caption: Simplified Met Kinase Signaling Pathway and the inhibitory action of aminopyrroles.

Other Kinase Targets: Aminopyrrole derivatives have also been investigated as inhibitors of other kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Quantitative Data on Kinase Inhibition:

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrrolopyridine Acylureas | Met | Varies | [4] |

| Pyrrole-indolinones | Met | Potent | [10] |

| Aminopyrazole derivatives | CDK2/5 | Potent | [17] |

Antibacterial Activity: Metallo-β-Lactamase Inhibition

The emergence of antibiotic resistance is a major global health threat. Metallo-β-lactamases (MBLs) are enzymes produced by bacteria that can hydrolyze a broad spectrum of β-lactam antibiotics, rendering them ineffective.[18] Novel 2-aminopyrrole-3-carbonitrile derivatives have been identified as potent and broad-spectrum inhibitors of MBLs from different subclasses (B1, B2, and B3).[1]

Quantitative Data on MBL Inhibition:

| Compound | Target MBL | Ki (µM) | IC50 (µM) | Reference |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivative (5a) | IMP-1 (B1) | low µM range | - | [1] |

| N-benzoyl derivative of 5a | IMP-1 (B1) | low µM range | - | [1] |

| N-benzoyl derivative of 5a | CphA (B2) | low µM range | - | [1] |

| N-benzoyl derivative of 5a | AIM-1 (B3) | low µM range | - | [1] |

| N-acylamide derivative (10) | IMP-1 (B1) | Most potent in series | - | [1] |

| N-acylamide derivative (11) | IMP-1 (B1) | Most potent in series | - | [1] |

| Compound 5f | Multiple MBLs | low µM range | - | [10] |

Neuroprotective Effects

Neurodegenerative diseases, such as Parkinson's disease, are characterized by the progressive loss of neurons. Oxidative stress and neuroinflammation are key contributors to this process. Novel 1,5-diaryl pyrrole derivatives have shown promising neuroprotective effects in cellular models of Parkinson's disease by mitigating oxidative stress and suppressing the COX-2/PGE2 pathway.[14][19][20][21][22]

Targeting Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.[17][23] HIF-1α promotes tumor growth, angiogenesis, and metastasis. A 2-aminopyrrole derivative has been shown to down-regulate HIF-1α expression by promoting its proteasome-mediated degradation, suggesting a novel anti-cancer mechanism of action.[3][7]

Caption: The HIF-1α signaling pathway and the intervention by a 2-aminopyrrole derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments in the discovery and characterization of novel aminopyrroles.

General Procedure for the Synthesis of N-substituted 2-Aminopyrroles

This protocol is adapted from the stepwise Gewald reaction.[7][11][24]

-

Synthesis of Bromocrotonitriles:

-

Condense malononitrile with an appropriate arylmethylketone in the presence of ammonium acetate in refluxing benzene to obtain the corresponding crotonitrile.

-

Treat the crotonitrile with N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride with a radical initiator such as benzoyl peroxide to yield the bromocrotonitrile.

-

-

Cyclization to N-substituted 2-Aminopyrroles:

-

Dissolve the bromocrotonitrile in a suitable solvent such as tetrahydrofuran (THF).

-

Add the desired primary amine (e.g., (R)-1-phenylethylamine) to the solution.

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or neutral alumina using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to obtain the pure N-substituted 2-aminopyrrole derivative.

-

Characterization by 1H NMR and Mass Spectrometry

-

1H NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified aminopyrrole derivative in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Record the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Analyze the spectrum for characteristic signals:

-

Pyrrole ring protons (typically in the range of δ 6.0-8.0 ppm).

-

Protons of the substituents on the pyrrole ring and the N-substituent.

-

A broad singlet for the NH2 protons.

-

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF).

-

Determine the accurate mass of the molecular ion ([M+H]+ or [M-H]-) to confirm the elemental composition.

-

In Vitro Met Kinase Inhibition Assay

This protocol is a general guideline for determining the IC50 of a test compound against Met kinase.[4][11][25][26][27]

-

Reagents and Materials:

-

Recombinant human Met kinase.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

ATP.

-

Substrate (e.g., poly(Glu,Tyr) 4:1).

-

Test aminopyrrole compound dissolved in DMSO.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system.

-

384-well plates.

-

Plate reader capable of measuring luminescence.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).

-

Add 2 µL of the Met kinase solution to each well.

-

Add 2 µL of the substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Metallo-β-Lactamase (MBL) Inhibition Assay using Nitrocefin

This spectrophotometric assay is used to determine the inhibitory activity of aminopyrrole derivatives against MBLs.[5][6][9][19][25]

-

Reagents and Materials:

-

Purified MBL enzyme (e.g., IMP-1, VIM-2, NDM-1).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2).

-

Nitrocefin (chromogenic substrate).

-

Test aminopyrrole compound dissolved in DMSO.

-

96-well microplate.

-

Spectrophotometric plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the MBL enzyme solution.

-

Pre-incubate the mixture at room temperature for 10-15 minutes.

-

Initiate the reaction by adding the nitrocefin solution to each well.

-

Immediately measure the increase in absorbance at 486 nm in kinetic mode for 10-20 minutes at room temperature.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the DMSO control.

-

Determine the IC50 value as described for the kinase assay.

-

For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive, non-competitive, or uncompetitive inhibition.

-

Drug Discovery and Development Workflow

The discovery and development of novel aminopyrrole-based drugs typically follows a structured workflow, from initial hit identification to preclinical evaluation.

Caption: A typical workflow for the discovery and development of novel aminopyrrole inhibitors.

Pharmacokinetic Considerations

For an aminopyrrole derivative to be a successful drug candidate, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[10][28][29][30] Early assessment of these parameters is crucial in the drug discovery process.[31]

-

Absorption and Bioavailability: Orally administered kinase inhibitors, including those with pyrrole scaffolds, exhibit diverse absorption and bioavailability profiles.[2][18] Factors such as solubility and permeability play a significant role.

-

Distribution: Many kinase inhibitors have large apparent volumes of distribution and are highly protein-bound.[18]

-

Metabolism: The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is the primary route of metabolism for many kinase inhibitors.[18]

-

Excretion: The major route of excretion for many of these compounds is through the feces.[18]

In silico tools and in vitro assays are employed early in the discovery process to predict and assess the ADME properties of novel aminopyrrole derivatives, guiding the optimization of their pharmacokinetic profiles.[32]

Conclusion

Novel aminopyrrole derivatives represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their facile synthesis, coupled with their ability to interact with a variety of biological targets, makes them a rich source for the discovery of new medicines. This technical guide has provided a comprehensive overview of the key aspects of their discovery and characterization, from synthetic methodologies and analytical techniques to their diverse biological activities and the experimental protocols used for their evaluation. A continued multidisciplinary approach, integrating synthetic chemistry, pharmacology, and computational modeling, will be essential to fully exploit the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. preprints.org [preprints.org]

- 4. Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. High-Throughput Mechanism of Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. ADME Properties | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective Potential of Aminonaphthoquinone Derivatives Against Amyloid Beta-Induced Neuronal Cell Death Through Modulation of SIRT1 and BACE1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation [mdpi.com]

- 17. Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development | MDPI [mdpi.com]

- 18. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. toku-e.com [toku-e.com]

- 20. alitheagenomics.com [alitheagenomics.com]

- 21. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scilit.com [scilit.com]

- 23. Targeting Hypoxia-Inducible Factor-1 (HIF-1) in Cancer: Emerging Therapeutic Strategies and Pathway Regulation [mdpi.com]

- 24. High-Throughput Screening of Inhibitors [creative-enzymes.com]

- 25. content.abcam.com [content.abcam.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. biosolveit.de [biosolveit.de]

- 30. ADME Properties in Drug Delivery | MDPI [mdpi.com]

- 31. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ijcrt.org [ijcrt.org]

Methodological & Application

The Role of 1-Aminopyrrole in the Synthesis of Bioactive Molecules: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

1-Aminopyrrole, a versatile heterocyclic amine, serves as a valuable building block in the synthesis of a diverse range of bioactive molecules. Its unique structural features allow for the construction of fused heterocyclic systems, leading to the discovery of novel compounds with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the well-established synthesis of pyrrolo[1,2-b]pyridazines and their anticancer and antimicrobial activities.

Application Notes